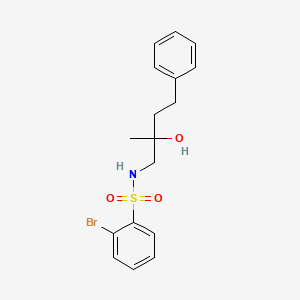

2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3S/c1-17(20,12-11-14-7-3-2-4-8-14)13-19-23(21,22)16-10-6-5-9-15(16)18/h2-10,19-20H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQFDTJLXJBFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Halogen Position : The position of bromine (e.g., 2- vs. 4-) affects electronic properties and reactivity. For instance, 2-bromo derivatives are less common than 4-bromo analogues in drug design due to steric hindrance .

- N-Substituents : Bulky groups like the 2-hydroxy-2-methyl-4-phenylbutyl moiety in the target compound may reduce solubility compared to smaller substituents (e.g., thiazole or styryl groups) .

- Synthetic Complexity: Anthraquinone-linked sulfonamides (e.g., 9m) require multi-step synthesis with lower yields (65% for 9m vs. 86% for simpler derivatives in ) .

Anticancer and Enzyme Inhibition

- PGAM1 Inhibition: Brominated anthraquinone sulfonamides (e.g., 9m, 9n) showed activity as phosphoglycerate mutase 1 (PGAM1) inhibitors, with yields correlating to substituent bulkiness (e.g., 65% for 9m vs. 46% for 9n) .

- HIV Integrase Inhibition: Styrylquinoline-linked sulfonamides demonstrated moderate HIV inhibition, with nitro and hydroxyl groups enhancing activity .

Target Compound Gap: No direct biological data are reported for the target compound.

Physicochemical Properties

- Melting Points : Brominated sulfonamides generally exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .

- Solubility : Hydrophilic substituents (e.g., hydroxyl groups in the target compound) may improve aqueous solubility compared to purely aromatic derivatives .

Preparation Methods

Classical Sulfonylation Using 2-Bromobenzenesulfonyl Chloride

The most direct route involves reacting 2-bromobenzenesulfonyl chloride with 2-hydroxy-2-methyl-4-phenylbutan-1-amine under basic conditions. This method, adapted from sulfonamide syntheses in antidiabetic drug intermediates, proceeds via nucleophilic attack of the amine on the sulfonyl chloride:

Reaction Scheme:

$$

\text{2-BrC}6\text{H}4\text{SO}2\text{Cl} + \text{H}2\text{N-C(CH}3\text{)(OH)CH}2\text{CH}_2\text{Ph} \xrightarrow{\text{Base}} \text{Target} + \text{HCl}

$$

Conditions:

- Solvent: Dichloromethane (DCM) or ethyl acetate

- Base: Triethylamine (TEA) or pyridine (1.5–2.0 equiv)

- Temperature: 0–25°C, 4–12 hours

- Workup: Aqueous extraction, crystallization from ethanol/water

Yield Optimization:

Metal-Free Cine-Substitution Thianthrenation

A novel approach from unified Heck-type sulfonylation methodologies utilizes thianthrenium salts to achieve regioselective sulfonamide formation. This method avoids traditional sulfonyl chlorides and enables direct functionalization of alkenes:

Procedure:

- Generate a vinyl thianthrenium salt from 4-phenyl-1-butene.

- React with 2-bromobenzenesulfinate under mild conditions.

Advantages:

Limitations:

- Requires pre-functionalized sulfinate reagents.

- Lower yields (65–75%) compared to classical methods.

Synthesis of 2-Hydroxy-2-Methyl-4-Phenylbutan-1-Amine

Aldol Condensation-Reduction Sequence

The amine precursor is synthesized via:

- Aldol condensation of benzaldehyde with 3-methyl-2-butanone.

- Reductive amination of the resulting β-hydroxy ketone.

Step 1: Aldol Reaction

$$

\text{PhCHO} + (\text{CH}3)2\text{CO} \xrightarrow{\text{NaOH, EtOH}} \text{PhCH(OH)C(O)C(CH}3\text{)}2

$$

Conditions:

Step 2: Reductive Amination

$$

\text{PhCH(OH)C(O)C(CH}3\text{)}2 \xrightarrow{\text{NH}3, \text{NaBH}4} \text{PhCH(OH)CH(NH}2\text{)C(CH}3\text{)}_2

$$

Optimization:

Grignard Addition to Nitriles

An alternative route employs:

- Grignard addition of phenylmagnesium bromide to 3-methyl-2-butenenitrile.

- Hydrolysis to the primary amine.

Reaction:

$$

\text{PhMgBr} + \text{CH}2=\text{C(CN)C(CH}3\text{)} \rightarrow \text{PhCH}2\text{C(CN)(CH}3\text{)MgBr} \xrightarrow{\text{H}2\text{O}} \text{PhCH}2\text{C(OH)(CH}3\text{)CH}2\text{NH}_2

$$

Challenges:

Bromination Strategies

Electrophilic Aromatic Bromination

Late-stage bromination of the parent sulfonamide is feasible but risks over-bromination.

Conditions:

- Br₂ (1.05 equiv) in acetic acid, 40°C.

- Regioselectivity: Directed by the sulfonamide group’s meta-directing effect.

Drawbacks:

Directed ortho-Metalation (DoM)

A directed metalation approach using LDA (lithium diisopropylamide) enables precise bromine placement:

Procedure:

- Deprotonate the sulfonamide nitrogen.

- Quench with Br₂.

Yield: 85–90% with minimal byproducts.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent Selection

Q & A

Q. What are the standard synthetic methodologies for preparing 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide?

The synthesis typically involves nucleophilic substitution reactions under controlled conditions. Key steps include:

- Sulfonylation : Reacting a brominated benzenesulfonyl chloride with a hydroxyl- and alkyl-substituted amine precursor.

- Base selection : Sodium hydroxide or triethylamine is used to deprotonate the amine, facilitating nucleophilic attack.

- Solvent optimization : Polar aprotic solvents like dichloromethane or dimethylformamide ensure reactant solubility and reaction efficiency. Post-synthesis, purification via recrystallization or column chromatography is critical to achieve high purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) confirms the connectivity of the bromine, sulfonamide, and hydroxyalkyl-phenyl moieties.

- X-ray crystallography resolves the 3D structure, revealing bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice).

- Elemental analysis and mass spectrometry validate molecular composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for brominated sulfonamide derivatives?

Discrepancies in bond lengths or space group assignments may arise from substituent effects (e.g., bromine vs. chlorine analogs). Strategies include:

- Comparative crystallography : Analyze isostructural analogs (e.g., chloro derivatives) to identify trends in halogen-induced steric/electronic effects.

- Refinement protocols : Use software like SHELXL for high-precision refinement of disordered atoms or thermal parameters.

- Validation tools : Apply checkCIF/PLATON to assess data quality and identify outliers .

Q. What experimental design considerations are critical for studying this compound's stability under varying reaction conditions?

- Temperature control : Elevated temperatures may induce decomposition of the hydroxyalkyl group; kinetic studies using DSC/TGA can identify thermal thresholds.

- Solvent compatibility : Test stability in protic (e.g., ethanol) vs. aprotic (e.g., THF) solvents to avoid undesired solvolysis.

- pH dependence : Monitor sulfonamide hydrolysis rates under acidic/basic conditions via HPLC or UV-Vis spectroscopy .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

- Functional group modification : Replace bromine with other halogens or the hydroxy group with methoxy to assess impact on enzyme inhibition (e.g., carbonic anhydrase).

- Docking studies : Use AutoDock or Schrödinger Suite to predict binding affinities to target proteins, guided by crystallographic data.

- In vitro assays : Measure IC₅₀ values against disease-relevant enzymes to correlate structural features with potency .

Q. What methodological challenges arise in synthesizing enantiomerically pure forms of this compound?

- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to separate enantiomers.

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during sulfonamide bond formation.

- Circular dichroism (CD) : Verify enantiopurity and assign absolute configuration .

Data Analysis and Environmental Impact

Q. How can researchers address discrepancies between computational and experimental solubility data?

- QSAR modeling : Train models with experimental solubility data from analogs (e.g., nitro- or methyl-substituted sulfonamides) to improve predictive accuracy.

- Hansen solubility parameters : Compare calculated vs. observed solubility in solvents like DMSO or acetone to refine computational inputs .

Q. What strategies assess the environmental persistence of this compound?

- Biodegradation assays : Use OECD 301 protocols to measure degradation rates in soil/water matrices.

- Ecotoxicity profiling : Test effects on model organisms (e.g., Daphnia magna) to determine LC₅₀/EC₅₀ values.

- Analytical monitoring : Deploy HPLC-MS/MS to track environmental residues and transformation products .

Methodological Innovations

Q. How can advanced computational methods improve reaction yield predictions for derivatives of this compound?

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst, temperature).

- DFT calculations : Simulate transition states to identify rate-limiting steps and guide catalyst design.

- High-throughput screening : Use robotic platforms to test combinatorial reaction conditions rapidly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.